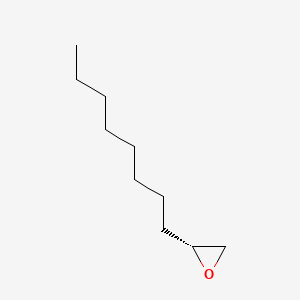

(R)-1,2-Epoxydecane

Description

Overview of Chiral Epoxides as Indispensable Synthetic Intermediates

Chiral epoxides are three-membered cyclic ethers containing a stereocenter, rendering them non-superimposable on their mirror images. This chirality is fundamental to their utility, as the biological activity of many pharmaceuticals and agrochemicals is dependent on a specific enantiomer. Epoxides are highly prized in synthesis due to the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.net This reactivity, coupled with the ability to control the stereochemical outcome of these reactions, allows for the introduction of two adjacent functional groups with defined stereochemistry.

These versatile intermediates are pivotal in the synthesis of a multitude of complex and valuable molecules. numberanalytics.com For instance, they are key components in the construction of numerous natural products and bioactive compounds, including anticancer agents, anti-obesity drugs, and β-blockers. researchgate.net Prominent examples of pharmaceuticals whose syntheses rely on chiral epoxide intermediates include the anticancer drug Taxol and various antiviral agents. numberanalytics.comorientjchem.org The ability to generate these epoxides in high enantiomeric purity through methods like asymmetric epoxidation has revolutionized the field, providing efficient pathways to optically active drugs and other fine chemicals. researchgate.netbenthamdirect.com

The Unique Stereochemical Significance of (R)-1,2-Epoxydecane in Chiral Synthesis

This compound, with its defined (R)-configuration at one of the epoxide carbons and an eight-carbon alkyl chain, serves as a valuable chiral building block. nih.gov Its specific stereochemistry and lipophilic side chain make it a strategic starting material for the synthesis of particular classes of bioactive molecules. The epoxide ring can be opened regioselectively and stereoselectively to yield a variety of 1,2-disubstituted decane (B31447) derivatives, embedding the initial chirality into the final product.

A notable application demonstrating its utility is in the synthesis of optically pure (R)-4-dodecanolide, a defensive secretion produced by rove beetles. tandfonline.com The synthesis commences from (R)-2-hydroxydecanenitrile, a precursor derivable from this compound, showcasing how the specific stereocenter of the epoxide directs the synthesis towards the desired enantiomer of the final natural product. tandfonline.com The synthesis of such chiral molecules often relies on the availability of enantiopure starting materials, and this compound provides a readily accessible source of a C10 chiral fragment.

The generation of 1,2-epoxydecane (B1346635) itself from the corresponding olefin, 1-decene (B1663960), has been a subject of extensive research, focusing on selective and environmentally benign methods. Studies have explored photocatalytic epoxidation using TiO2 and solvent-free aerobic epoxidation using graphitic oxide as a catalyst, highlighting the ongoing efforts to develop sustainable routes to this important intermediate. rsc.orgcardiff.ac.uk Furthermore, advanced catalytic systems, such as bimetallic Co-Ir composites, have been developed to improve the efficiency of long-chain α-olefin epoxidation, a process of significant industrial importance. researchgate.net

Historical Development and Contemporary Relevance of Research on this compound

The historical context for the use of chiral epoxides like this compound is intrinsically linked to the development of asymmetric catalysis. A monumental breakthrough occurred in 1980 with the discovery of the Katsuki-Sharpless asymmetric epoxidation. numberanalytics.comresearchgate.netorganicreactions.org This method, which utilizes a titanium tetraisopropoxide catalyst, a chiral dialkyl tartrate ligand, and an oxidant, provided the first general and highly enantioselective method for converting allylic alcohols into chiral epoxides. benthamdirect.comorganicreactions.org This discovery was a landmark in organic synthesis, making chiral epoxides widely accessible and paving the way for their extensive use as building blocks. numberanalytics.com The timeline of asymmetric epoxidation includes key milestones such as the discovery of directing effects in metal-mediated epoxidations in 1967 and the development of other powerful methods like the Jacobsen-Katsuki and Shi epoxidations in subsequent years. caltech.edu

Contemporary research continues to build upon this foundation, with a strong focus on developing more efficient, selective, and sustainable catalytic methods for epoxidation. For terminal olefins like 1-decene, which is the precursor to 1,2-epoxydecane, modern efforts are directed towards using greener oxidants like molecular oxygen or hydrogen peroxide and employing robust heterogeneous catalysts. rsc.orgmdpi.com Recent advancements include the use of microwave irradiation to accelerate the synthesis of 1,2-epoxydecane and subsequent polymerization. researchgate.net The development of novel catalysts, such as graphitic oxide and cobalt-iridium composites for the aerobic, solvent-free epoxidation of 1-decene, demonstrates the current drive towards environmentally friendly and economically viable chemical manufacturing. cardiff.ac.ukresearchgate.net This ongoing research underscores the sustained importance of epoxides like this compound and the continuous innovation in the field of asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-octyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMHBRRZYSORSH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67210-36-0 | |

| Record name | 1,2-Epoxydecane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067210360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67210-36-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYDECANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P528KWQ7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 1,2 Epoxydecane

Asymmetric Epoxidation Strategies for Terminal Alkenes Leading to (R)-1,2-Epoxydecane Precursors

The direct enantioselective epoxidation of terminal alkenes like 1-decene (B1663960) presents a significant challenge in synthetic chemistry. uea.ac.uknih.gov Nevertheless, several catalytic systems have been devised to achieve this transformation with varying degrees of success.

Chiral Catalyst Systems in Enantioselective Epoxidation

The development of chiral catalysts is central to asymmetric epoxidation. These catalysts create a chiral environment around the alkene, directing the oxidant to one face of the double bond over the other. One notable example is the use of chiral dioxiranes generated in situ from a chiral ketone and an oxidant like Oxone. nih.gov Fructose-derived ketones, for instance, have been employed as organocatalysts in the epoxidation of terminal alkenes. researchgate.net These systems, however, often yield low to moderate enantiomeric excesses for simple terminal alkenes. uea.ac.uk Another approach involves the use of chiral iminium salts as catalysts, which have shown promise in the epoxidation of certain alkenes, achieving enantiomeric excesses of up to 83% for substrates like 1-phenyl-3,4-dihydronaphthalene. lboro.ac.uk

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Epoxidation

| Catalyst Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Dioxirane (B86890) (from chiral ketone) | Terminal Olefins | Up to 85% | nih.gov |

| Chiral Iminium Salt | 1-Phenyl-3,4-dihydronaphthalene | Up to 83% | lboro.ac.uk |

| Fructose-Derived Ketone | Terminal Alkenes | Variable | researchgate.net |

Transition-Metal Catalyzed Asymmetric Epoxidation Approaches

Transition-metal complexes are powerful catalysts for a wide range of organic transformations, including epoxidation. Chiral ligands are used to render these catalysts enantioselective. Iron and manganese porphyrin complexes, for example, have demonstrated high enantioselectivity (up to >97% ee for styrene) and impressive turnover numbers in the epoxidation of terminal olefins. rsc.org Similarly, chiral manganese-salen complexes are effective for the epoxidation of various substituted olefins, although their efficiency with monosubstituted alkenes can be temperature-dependent. rsc.org

More recently, platinum(II) complexes with chiral ligands have been investigated for the asymmetric epoxidation of terminal alkenes using hydrogen peroxide as the oxidant. researchgate.net These systems have shown good enantioselectivity (79-97% ee) for a range of terminal aliphatic alkenes. researchgate.net Iron complexes with tetradentate ligands have also been developed as mimics of methane (B114726) monooxygenase, an enzyme capable of selective epoxidation. princeton.edu These biomimetic systems can effect the rapid epoxidation of terminal olefins, including 1-decene, in high yields. princeton.eduudg.edu

Table 2: Transition-Metal Catalyzed Asymmetric Epoxidation of Alkenes

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) / Yield | Reference |

|---|---|---|---|---|

| Iron/Manganese Porphyrins | Styrene (B11656) | PhIO | >97% ee | rsc.org |

| Manganese-Salen Complexes | cis-1,2-Disubstituted Olefins | Various | High ee | rsc.org |

| Chiral Platinum(II) Complexes | Terminal Aliphatic Alkenes | H₂O₂ | 79-97% ee | researchgate.net |

| Iron-Tetradentate Ligand Complex | 1-Decene | H₂O₂ | High Yield | princeton.edu |

Organocatalytic Methods for Stereoselective Epoxidation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.org For epoxidation, chiral ketones, particularly those derived from fructose, are prominent organocatalysts. organic-chemistry.orgchemie-brunschwig.ch The Shi epoxidation, for instance, employs a chiral ketone to generate a reactive dioxirane intermediate from Oxone, which then epoxidizes the alkene. chemie-brunschwig.ch While highly effective for certain classes of alkenes, the enantioselectivity for terminal alkenes can be modest. uea.ac.uk Research has focused on modifying the catalyst structure to improve performance with challenging substrates like 1,1-disubstituted terminal olefins. organic-chemistry.orgresearchgate.net

Biocatalytic and Enzymatic Routes to this compound

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. researchgate.netnih.gov Both whole-cell systems and isolated enzymes have been successfully employed for the production of this compound.

Whole-Cell Biotransformations and Engineered Microorganisms

Several microorganisms have been identified that can perform the enantioselective epoxidation of alkenes. Pseudomonas oleovorans, for example, is known to convert 1-decene to this compound with an optical purity of 60%. researchgate.net This biotransformation is carried out by the organism's ω-hydroxylation enzyme system. researchgate.net The use of two-phase systems, where the alkene is supplied in an organic phase, can enhance the productivity of such whole-cell fermentations. researchgate.net

Ethene-utilizing bacteria, such as certain strains of Mycobacterium, have also been shown to possess broad-spectrum alkene monooxygenases. researchgate.netfrontiersin.org These enzymes can epoxidize a range of terminal alkenes, including 1-decene. researchgate.netfrontiersin.org For instance, Mycobacterium sp. NBB4 can convert 1-decene with a conversion of 25-81%. frontiersin.org Furthermore, recombinant microorganisms expressing specific monooxygenases are being developed to improve the efficiency and selectivity of these biotransformations. nih.gov For example, Kocuria rhizophila expressing a styrene monooxygenase from Rhodococcus sp. has been used for the production of (S)-epoxyalkanes. nih.gov

Table 3: Whole-Cell Biotransformation for the Synthesis of this compound

| Microorganism | Substrate | Product | Optical Purity / Conversion | Reference |

|---|---|---|---|---|

| Pseudomonas oleovorans | 1-Decene | This compound | 60% optical purity | researchgate.net |

| Mycobacterium sp. NBB4 | 1-Decene | 1,2-Epoxydecane (B1346635) | 25-81% conversion | frontiersin.org |

Isolated Enzyme Systems for Enantioselective Epoxidation

The use of isolated enzymes offers greater control over the reaction conditions and can simplify product purification. Monooxygenases are a key class of enzymes for epoxidation. researchgate.net The ω-hydroxylation enzyme system from Pseudomonas oleovorans, which consists of three protein components, can be used in a cell-free system to catalyze the epoxidation of olefins in the presence of NADH and molecular oxygen. researchgate.net

Another important class of enzymes for epoxide synthesis are lipases. While not directly epoxidizing enzymes, lipases can be used in chemoenzymatic systems to generate peracids in situ from carboxylic acids and hydrogen peroxide. nih.govuniovi.esrsc.orgsci-hub.se The peracid then acts as the oxidant for the epoxidation of the alkene. This approach avoids the need to handle potentially hazardous pre-formed peracids. Lipases such as Candida antarctica lipase (B570770) B (CALB) are commonly used for this purpose. rsc.org The choice of solvent, such as deep eutectic solvents, can significantly impact the stability and efficiency of the lipase in these systems. rsc.orgsci-hub.se

Table 4: Isolated Enzyme Systems for Epoxide Synthesis

| Enzyme System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| ω-Hydroxylation System (P. oleovorans) | Direct Enzymatic Epoxidation | Requires NADH and molecular oxygen | researchgate.net |

| Lipases (e.g., CALB) | Chemoenzymatic Epoxidation | In situ generation of peracids | rsc.org |

Chemoenzymatic Synthesis Sequences

Chemoenzymatic synthesis represents a powerful strategy that merges the versatility of chemical reactions with the exceptional selectivity of biological catalysts. beilstein-journals.orgresearchgate.net For the production of enantiomerically pure this compound, the most prevalent chemoenzymatic approach is the kinetic resolution of a racemic mixture of 1,2-epoxydecane. This process relies on an enzyme that selectively reacts with one enantiomer, typically the (S)-form, leaving the desired (R)-enantiomer unreacted and thus enriched.

The primary enzymatic methods employed are hydrolytic kinetic resolutions (HKR), utilizing either lipases or epoxide hydrolases (EHs).

Epoxide Hydrolase (EH) Catalyzed Resolution: Epoxide hydrolases (EC 3.3.2.3) are highly efficient biocatalysts for the asymmetric hydrolysis of epoxides. researchgate.net In a typical resolution of racemic 1,2-epoxydecane, an EH will preferentially catalyze the ring-opening of (S)-1,2-epoxydecane to form (S)-1,2-decanediol. This selective transformation allows for the separation of the unreacted this compound, which can be recovered with high enantiomeric purity. The effectiveness of the resolution is determined by the enzyme's enantioselectivity (E-value). Microbial sources are rich in EHs with potential applications in the kinetic resolution of various epoxides. researchgate.net

Lipase-Catalyzed Resolution: Lipases (EC 3.1.1.3) are another class of hydrolases widely used for kinetic resolutions. jocpr.comnih.gov Their application in resolving racemic epoxides often involves a two-step process: non-selective hydrolysis of the racemic epoxide to the corresponding racemic diol, followed by a lipase-catalyzed enantioselective acylation of the diol. nih.gov Alternatively, lipases can directly catalyze the resolution of racemic alcohols, which can be precursors or derivatives in a synthetic route to the target epoxide. mdpi.commdpi.com

A specific method for preparing this compound involves the hydrolytic kinetic resolution of the racemic epoxide using a chiral cobalt-salen complex as a catalyst, which mimics enzymatic function. This chemo-catalytic method has been shown to be highly effective. rsc.org

| Substrate | Catalyst/Enzyme | Method | Yield of (R)-Epoxide | Enantiomeric Excess (ee) | Reference |

| (±)-1,2-Epoxydecane | (S,S)-salen-Co(III)OTs | Hydrolytic Kinetic Resolution | 40% | >99% | rsc.org |

| 1-Decene | Pseudomonas oleovorans | Direct Enzymatic Epoxidation | - | 60% | researchgate.net |

| Table 1: Examples of Chemoenzymatic Syntheses of this compound. Note: The yield for the kinetic resolution is theoretical maximum 50%. The second entry represents a direct epoxidation, not a resolution. |

Emerging and Sustainable Synthetic Protocols for this compound

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient processes, aligning with the principles of green chemistry and process intensification techniques like flow chemistry.

Green Chemistry Principles in Stereoselective Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate hazardous substances in chemical production. chemijournal.comrroij.com Several principles are particularly relevant to its stereoselective synthesis.

Use of Renewable Feedstocks (Principle #7): The primary precursor for 1,2-epoxydecane is 1-decene. Traditionally derived from petrochemical sources, 1-decene can also be produced from renewable resources like plant oils, making the resulting epoxide a bio-based chemical. rsc.org

Catalysis (Principle #9): The use of catalytic reagents is superior to stoichiometric ones. Biocatalysis, using enzymes like lipases and epoxide hydrolases, exemplifies this principle by enabling highly selective transformations under mild conditions, often avoiding the need for protecting groups (Principle #8). acs.org Furthermore, research into heterogeneous catalysts, such as supported cobalt oxides, allows for the aerobic epoxidation of 1-decene using air as the oxidant, with the catalyst being easily separable and potentially reusable. researchgate.net

Safer Solvents and Auxiliaries (Principle #5): Efforts have been made to reduce or eliminate the use of hazardous organic solvents. Solvent-free aerobic epoxidation of 1-decene has been successfully demonstrated. researchgate.net

Designing Safer Chemicals (Principle #4): The development of greener oxidation systems is a key area of research. The use of hydrogen peroxide (H₂O₂) as an oxidant is advantageous as its only byproduct is water. researchgate.net Photocatalytic systems using TiO₂ and H₂O₂ have been shown to convert 1-decene to 1,2-epoxydecane, with higher selectivity observed under visible light compared to UV irradiation. researchgate.net

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a reactor. acs.org This methodology offers significant advantages over traditional batch processing, particularly for potentially exothermic reactions like epoxidation. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability and reproducibility. beilstein-journals.org

The synthesis of 1,2-epoxydecane is highly amenable to flow processing. The reaction typically involves pumping a stream of the precursor, 1-decene, and an oxidant through a heated reactor, which may be packed with a heterogeneous catalyst. While specific studies on the continuous stereoselective synthesis of the (R)-enantiomer are emerging, the continuous flow epoxidation of terminal alkenes, including the close homolog 1-octene (B94956), has been well-established. acs.org These systems demonstrate the feasibility and robustness of producing epoxides on a larger scale. For example, a manganese-catalyzed epoxidation of 1-octene in a flow system maintained 100% conversion and 78% yield over an 8-hour period, showcasing the potential for stable, long-term production. acs.org

| Alkene | Catalyst System | Oxidant | Residence Time | Conversion | Epoxide Yield | Reference |

| 1-Octene | Mn(OAc)₂ / 2-picolinic acid | Peracetic Acid | 1 min | 100% | 78% | acs.org |

| Table 2: Representative Example of Continuous Flow Epoxidation of a Terminal Alkene. |

The integration of chiral catalysts or biocatalysts into such flow systems represents the next frontier for the continuous, sustainable production of this compound.

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of R 1,2 Epoxydecane

Nucleophilic Ring-Opening Reactions of (R)-1,2-Epoxydecane

The high ring strain of approximately 13 kcal/mol makes epoxides, including this compound, prone to nucleophilic attack. masterorganicchemistry.com These reactions can be catalyzed by either acid or base, with each condition dictating a specific regiochemical and stereochemical outcome.

Stereochemical Course and Regioselectivity of Ring-Opening Processes

The ring-opening of this compound proceeds via mechanisms with distinct stereochemical and regiochemical consequences depending on the reaction conditions.

Stereochemistry : In both acid- and base-catalyzed ring-opening reactions, the process typically occurs with an inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.comjove.com This is a hallmark of an S(_N)2-type mechanism where the nucleophile attacks from the side opposite to the carbon-oxygen bond that is breaking. fiveable.meorganicchemistrytutor.com

Regioselectivity : The site of nucleophilic attack is highly dependent on the pH of the reaction medium.

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon atom (C1). masterorganicchemistry.com This is referred to as "normal" or anti-Markovnikov addition. fiveable.me

Under acidic conditions , the nucleophile preferentially attacks the more substituted carbon atom (C2). masterorganicchemistry.comlibretexts.orgkhanacademy.org This is because the protonated epoxide has significant carbocationic character at the more substituted carbon, which can better stabilize the partial positive charge. libretexts.orglibretexts.org

Acid-Catalyzed Ring-Opening Mechanisms and Products

In an acidic environment, the epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.comlibretexts.org This is followed by nucleophilic attack. The mechanism is considered a hybrid between S(_N)1 and S(_N)2, possessing characteristics of both. libretexts.orglibretexts.org While it proceeds with backside attack like an S(_N)2 reaction, the positive charge buildup on the more substituted carbon gives it S(_N)1 character. libretexts.orglibretexts.org

Common Acid-Catalyzed Reactions:

Hydrolysis : In the presence of aqueous acid (e.g., H(_3)O), this compound undergoes hydrolysis to form (R)-decane-1,2-diol. The water molecule acts as the nucleophile, attacking the more substituted C2 carbon. libretexts.orglibretexts.org

Alcoholysis : Reaction with an alcohol (ROH) in the presence of an acid catalyst yields an alkoxy alcohol. For example, with methanol (B129727) and an acid catalyst, the product would be (R)-1-methoxydecan-2-ol.

Reaction with Anhydrous HX : Using anhydrous hydrohalic acids (like HBr or HCl) results in the formation of a trans-halohydrin. libretexts.org The halide ion attacks the more substituted carbon.

| Reagent | Product | Regioselectivity |

| H(_3)O | (R)-decane-1,2-diol | Attack at C2 |

| ROH / H | (R)-1-alkoxy-decan-2-ol | Attack at C2 |

| Anhydrous HX | (R)-2-halo-decan-1-ol | Attack at C2 |

Base-Catalyzed Ring-Opening Mechanisms and Products

Under basic conditions, the reaction proceeds through a classic S(_N)2 mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org A strong nucleophile directly attacks one of the epoxide carbons, causing the ring to open. jove.com The leaving group is an alkoxide, which is subsequently protonated by a weak acid in a separate workup step. masterorganicchemistry.com

Common Base-Catalyzed Reactions:

Hydrolysis : With a strong base like sodium hydroxide (B78521) (NaOH) in water, the hydroxide ion (OH) attacks the less-substituted C1 carbon, leading to the formation of (S)-decane-1,2-diol after protonation. libretexts.org

Alcoholysis : An alkoxide nucleophile (RO) will also attack the C1 carbon to yield an alkoxy alcohol, (S)-2-alkoxy-decan-1-ol, after workup. libretexts.org

Reaction with Amines : Amines can act as nucleophiles to open the epoxide ring, attacking the less hindered C1 carbon to form an amino alcohol. whiterose.ac.uk

| Reagent | Product | Regioselectivity |

| 1. OH / 2. H(_2)O | (S)-decane-1,2-diol | Attack at C1 |

| 1. RO / 2. H(_2)O | (S)-2-alkoxy-decan-1-ol | Attack at C1 |

| 1. RNH(_2) / 2. H(_2)O | (S)-1-(alkylamino)-decan-2-ol | Attack at C1 |

Organometallic Reagent-Mediated Ring-Opening of this compound

Organometallic reagents are potent nucleophiles that readily open the epoxide ring, forming new carbon-carbon bonds. masterorganicchemistry.com These reactions are typically conducted under conditions that favor an S(_N)2-like mechanism. organicchemistrytutor.comquora.com

Grignard Reagents (RMgX) : Grignard reagents attack the less substituted C1 carbon of the epoxide. masterorganicchemistry.commasterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. organicchemistrytutor.com For example, reacting this compound with methylmagnesium bromide would produce (S)-undecan-2-ol.

Organolithium Reagents (RLi) : Similar to Grignard reagents, organolithium compounds are strong nucleophiles that attack the less hindered C1 position of the epoxide. masterorganicchemistry.com

Organocuprates (R(_2)CuLi - Gilman Reagents) : Gilman reagents are softer nucleophiles compared to Grignard and organolithium reagents. chemistrysteps.com They also attack the less substituted carbon of the epoxide, providing a reliable method for carbon-carbon bond formation. libretexts.org

| Organometallic Reagent | Product after Acidic Workup | Regioselectivity |

| 1. R'MgX / 2. H(_3)O | (S)-1-alkyl-decan-2-ol | Attack at C1 |

| 1. R'Li / 2. H(_3)O | (S)-1-alkyl-decan-2-ol | Attack at C1 |

| 1. R'₂CuLi / 2. H(_3)O | (S)-1-alkyl-decan-2-ol | Attack at C1 |

Ring-Opening Polymerization Mechanisms (if applicable academically)

Epoxides can undergo ring-opening polymerization (ROP) under both cationic and anionic conditions. mdpi.com For a monosubstituted epoxide like this compound, cationic ROP is a relevant process.

Cationic Ring-Opening Polymerization (CROP) : This polymerization is typically initiated by strong acids or Lewis acids. mdpi.commdpi.com The process begins with the protonation or coordination of the initiator to the epoxide oxygen. The growing polymer chain has a cationic center at its end, which then attacks another monomer molecule. mdpi.com This propagation continues, leading to the formation of a polyether. The polymerization of epoxides can be initiated by superacids generated from the reaction of diaryliodonium salts with thermal radical initiators. eu-japan.eu

Electrophilic Transformations and Rearrangements of the Epoxide Moiety

In the presence of Lewis acids, epoxides can undergo rearrangement to form carbonyl compounds. researchgate.netnih.govrsc.org This transformation, often referred to as the Meinwald rearrangement, involves the coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of a carbon-oxygen bond to form a carbocation intermediate (or a species with significant carbocation character). A subsequent 1,2-hydride or 1,2-alkyl shift leads to the formation of an aldehyde or a ketone. nih.govrsc.org

For a terminal epoxide like this compound, Lewis acid-catalyzed rearrangement can potentially yield both decanal (B1670006) (from a hydride shift) and 2-decanone (B165314) (from an alkyl chain shift). However, the major product is typically the aldehyde when using terminal epoxides. rsc.org Some catalysts, however, have been developed to selectively produce the methyl ketone. rsc.org For instance, treatment of 1,2-epoxydecane (B1346635) with AgOTf was reported not to yield decanal, highlighting the nuanced reactivity dependent on the specific Lewis acid used. In contrast, certain bulky lithium amides have been shown to promote the isomerization of 1,2-epoxyalkanes exclusively to aldehydes.

Chemoselective and Regioselective Derivatization of this compound

The reactivity of this compound is dominated by the strained three-membered oxirane ring. This inherent ring strain makes the epoxide susceptible to ring-opening reactions by a variety of nucleophiles. d-nb.info The presence of two electrophilic carbon atoms (C-1 and C-2) with different substitution patterns—C-1 being primary and C-2 being secondary—allows for highly regioselective transformations. Chemoselectivity is observed when reactions target the epoxide ring in the presence of other functional groups, or vice-versa. sigmaaldrich.com

The selective functionalization of the epoxide ring at the C-1 and C-2 positions is dictated primarily by the reaction conditions, specifically whether the ring-opening is conducted under basic/nucleophilic or acidic catalysis. oup.com

Under basic or neutral conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism. d-nb.info The nucleophile preferentially attacks the less sterically hindered carbon atom. In this compound, the C-1 position is sterically more accessible than the C-2 position, leading to highly regioselective attack at C-1. chinesechemsoc.org This backside attack results in an inversion of stereochemistry at the attacked carbon. nih.gov A wide array of nucleophiles, including hydroxide, alkoxides, amines, Grignard reagents, and hydride reagents, follow this reaction pathway. d-nb.infocsic.es For instance, the reaction with Grignard reagents is a useful method for carbon-carbon bond formation, producing a primary alcohol two carbons longer than the Grignard reagent itself. ontosight.ai

Acid-catalyzed ring-opening begins with the protonation of the epoxide oxygen, making the ring a better leaving group and activating the carbon atoms toward nucleophilic attack. wikipedia.org For asymmetric epoxides like this compound, which has primary and secondary carbons, nucleophilic attack often occurs at the less hindered, primary C-1 position, similar to an SN2-like mechanism. wikipedia.org However, the transition state has significant SN1 character, with a partial positive charge developing on the more substituted carbon (C-2). chinesechemsoc.org While this can lead to attack at the more substituted carbon in tertiary epoxides, for primary/secondary epoxides, the outcome is often a mixture of products, though attack at the less hindered site frequently predominates. chinesechemsoc.orgwikipedia.org

A notable reaction is the cycloaddition of carbon dioxide (CO₂) to the epoxide, often catalyzed by Lewis basic catalysts, to form (R)-4-octyl-1,3-dioxolan-2-one (decene carbonate). cardiff.ac.uk This reaction involves nucleophilic attack at the less hindered C-1 carbon, followed by intramolecular cyclization. cardiff.ac.uk

Below is a table summarizing various regioselective ring-opening reactions of this compound.

| Reagent/Catalyst | Conditions | Predominant Site of Attack | Product Class | Reference |

|---|---|---|---|---|

| NaOH / H₂O | Basic | C-1 | (R)-Decane-1,2-diol | d-nb.infoontosight.ai |

| R'O⁻ (e.g., NaOCH₃) | Basic | C-1 | (R)-1-Alkoxy-2-decanol | d-nb.infocsic.es |

| R'MgBr then H₃O⁺ | Basic/Nucleophilic | C-1 | (R)-1-Alkyl-2-decanol | nih.govontosight.ai |

| LiAlH₄ then H₂O | Nucleophilic Hydride | C-1 | (R)-2-Decanol | d-nb.info |

| R'NH₂ (Amines) | Nucleophilic | C-1 | (R)-1-Amino-2-decanol | csic.es |

| CO₂ / Imid/SiO₂ catalyst | Lewis Base Catalysis | C-1 (initial attack) | (R)-4-Octyl-1,3-dioxolan-2-one | cardiff.ac.uk |

| H₃O⁺ (dilute acid) | Acidic | C-1 and C-2 | Mixture of (R)-Decane-1,2-diol | ontosight.aiwikipedia.org |

| Anhydrous HX (e.g., HBr) | Acidic | C-1 (major) and C-2 (minor) | Mixture of (R)-1-Halo-2-decanol and (R)-2-Halo-1-decanol | csic.eswikipedia.org |

While many reactions focus on the epoxide ring, certain transformations can modify the decane (B31447) chain itself, most notably by removing the epoxide functionality to generate an alkene. This deoxygenation reaction is a key transformation of the C1-C2 segment of the chain.

The stereochemical outcome of the deoxygenation is highly dependent on the reagents employed.

Non-stereospecific Deoxygenation: Reagents such as a combination of titanium trichloride (B1173362) (TiCl₃) and lithium aluminum hydride (LiAlH₄) can reduce epoxides to olefins. However, this reaction proceeds through a radical intermediate, leading to a loss of stereochemical information and typically producing a mixture of (E)- and (Z)-alkenes.

Additionally, the stability of the epoxide ring to certain reaction conditions allows for chemoselective transformations on other parts of a molecule. For example, in a related substrate, 1,2-epoxy-9-decene, the terminal alkene can be selectively hydrogenated to yield 1,2-epoxydecane without opening the epoxide ring, demonstrating that the alkene moiety can be more reactive than the epoxide towards catalytic hydrogenation. nii.ac.jp

The following table summarizes deoxygenation reactions applicable to this compound.

| Reagent | Conditions | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| TiCl₃ / LiAlH₄ | Reflux | 1-Decene (B1663960) | Not applicable (terminal alkene) | organic-chemistry.org |

| [n-Bu₃SnAlMe₃]⁻Li⁺ | 25 °C | 1-Decene | Stereospecific (retention) | oup.com |

| PhMe₂SiAlEt₂ | 25 °C | 1-Decene | Stereospecific (retention) | oup.com |

R 1,2 Epoxydecane As a Versatile Chiral Building Block in Advanced Organic Synthesis

Enantioselective Synthesis of Chiral Alcohols and Diols via Ring-Opening

The ring-opening of (R)-1,2-epoxydecane provides a reliable method for the synthesis of chiral alcohols and diols. This transformation can be achieved with high regioselectivity and stereoselectivity using various reagents and catalysts.

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis. polymerinnovationblog.com In the case of this compound, nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C1). libretexts.orglibretexts.org This results in the formation of a secondary alcohol at C2.

Acid-catalyzed ring-opening, on the other hand, can proceed through a mechanism with SN1-like character, where the nucleophile attacks the more substituted carbon (C2) that can better stabilize a partial positive charge. libretexts.org However, for terminal epoxides like this compound, attack at the primary carbon often remains competitive, and product mixtures can be obtained. libretexts.org

Hydrolysis to Diols: Hydrolysis of this compound under either acidic or basic conditions leads to the formation of (R)-1,2-decanediol. libretexts.org The reaction proceeds with inversion of configuration at the center of nucleophilic attack. Basic hydrolysis, for instance, involves the attack of a hydroxide (B78521) ion at the C1 position, resulting in a trans-diol. libretexts.org

Reaction with Other Nucleophiles: A wide array of nucleophiles, including organometallic reagents (like Grignard reagents), hydrides, and alkoxides, can be employed for the ring-opening of this compound to generate various chiral alcohols. libretexts.orgacs.org For example, reaction with a Grignard reagent (R'MgX) will lead to the formation of a new carbon-carbon bond and a chiral secondary alcohol.

| Nucleophile | Reagent Example | Major Product Structure |

| Hydride | Lithium aluminum hydride (LiAlH₄) | (R)-2-Decanol |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | (R)-1-Methoxy-2-decanol |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | (R)-2-Undecanol |

Preparation of Chiral Amines and Amino Alcohols from this compound

The synthesis of chiral amines and amino alcohols is of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. rroij.comchimia.chnih.govfrontiersin.org this compound serves as an excellent starting material for the preparation of these valuable molecules. researchgate.net

The primary method for synthesizing chiral amino alcohols from epoxides is through aminolysis, which involves the ring-opening of the epoxide with an amine. rroij.com This reaction is a nucleophilic substitution where the amine acts as the nucleophile. polymerinnovationblog.com The reaction with this compound and an amine (R'NH₂) typically occurs at the less hindered C1 carbon, leading to the formation of a chiral 1-amino-2-decanol derivative. libretexts.org

Various catalysts can be employed to facilitate this reaction, including Lewis acids and other promoters that enhance the electrophilicity of the epoxide ring or the nucleophilicity of the amine. rroij.com For instance, lithium bromide has been reported as an efficient catalyst for the aminolysis of epoxides. rroij.com

A two-step process involving an initial reaction with sodium azide (B81097) followed by reduction is also a common strategy. scielo.br The azide ion (N₃⁻) is a potent nucleophile that opens the epoxide ring to form a chiral azido (B1232118) alcohol. Subsequent reduction of the azide group, typically with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, yields the corresponding primary amino alcohol. scielo.br

| Reagent(s) | Intermediate | Final Product |

| 1. Ammonia (NH₃)2. (if needed) | N/A | (R)-1-Amino-2-decanol |

| 1. Methylamine (CH₃NH₂)2. (if needed) | N/A | (R)-1-(Methylamino)-2-decanol |

| 1. Sodium azide (NaN₃)2. Lithium aluminum hydride (LiAlH₄) | (R)-1-Azido-2-decanol | (R)-1-Amino-2-decanol |

Stereoselective Access to Chiral Carboxylic Acids and Esters

While not the most direct route, this compound can be transformed into chiral carboxylic acids and esters through multi-step synthetic sequences. These transformations often involve initial ring-opening followed by oxidation or other functional group manipulations.

One potential pathway to a chiral carboxylic acid involves the ring-opening of this compound with a cyanide nucleophile, such as sodium cyanide. This would yield a chiral hydroxynitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then produce the corresponding chiral hydroxy carboxylic acid.

Alternatively, a Grignard reagent prepared from a protected haloalcohol can be reacted with this compound. After the ring-opening reaction, deprotection and oxidation of the primary alcohol would yield a chiral carboxylic acid.

The synthesis of chiral esters can be achieved by the esterification of the chiral alcohols or hydroxy acids derived from this compound using standard methods. For example, the chiral secondary alcohol obtained from the ring-opening of this compound can be esterified with a carboxylic acid or its derivative.

| Starting Material from this compound | Reagent(s) for Conversion | Product Class |

| (R)-2-Decanol | 1. Jones Oxidation (CrO₃, H₂SO₄) | Chiral Ketone |

| (R)-1,2-Decanediol | 1. Oxidative cleavage (e.g., NaIO₄)2. Oxidation of resulting aldehyde | Chiral Carboxylic Acid |

| (R)-1-Cyano-2-decanol | 1. Hydrolysis (H₃O⁺ or OH⁻) | Chiral Hydroxy Carboxylic Acid |

Application in the Enantioselective Preparation of Hydroxy Fatty Acids

This compound is a valuable precursor in the enantioselective synthesis of hydroxy fatty acids (HFAs). chemicalbook.comimpurity.comimpurity.com HFAs are a class of lipids with a hydroxyl group on a long aliphatic chain, and they exhibit a range of biological activities. nih.govaocs.org The synthesis often involves an organocatalytic step to produce the chiral epoxide, which is then elaborated to the target HFA. nih.gov

A common strategy involves the ring-opening of this compound with a suitable carbon nucleophile to extend the carbon chain. For example, the reaction with the lithium salt of a terminal alkyne (an acetylide) would introduce an alkyne moiety. Subsequent functional group manipulations, such as reduction of the alkyne and oxidation of the terminal carbon, can lead to the desired hydroxy fatty acid.

Another approach utilizes Grignard reagents derived from long-chain halogenated compounds to open the epoxide ring. This directly installs a significant portion of the fatty acid backbone. The terminal functional group of the introduced chain can then be converted to a carboxylic acid.

| Reagent for Ring-Opening | Intermediate Type | Final Product (after further steps) |

| Lithium acetylide derivative | Secondary alcohol with a terminal alkyne | Unsaturated Hydroxy Fatty Acid |

| Grignard reagent from a long-chain halide | Secondary alcohol with an extended alkyl chain | Saturated Hydroxy Fatty Acid |

Utilization in the Preparation of Fatty γ-Lactones via Organocatalyzed Reactions

This compound can be used in the synthesis of fatty γ-lactones through organocatalyzed reaction sequences. chemicalbook.comimpurity.comimpurity.com These reactions often begin with aldehydes. chemicalbook.comimpurity.comimpurity.com Fatty γ-lactones are important compounds, contributing to the aroma and flavor of many fruits and foods.

A plausible synthetic route would involve the reaction of an enolate, generated from an aldehyde using an organocatalyst, with this compound. This would act as a Michael-type addition to a vinylogous system or a direct SN2 attack, depending on the specific organocatalytic cycle. The resulting intermediate, a δ-hydroxy aldehyde or a related species, could then undergo intramolecular cyclization and oxidation to form the target γ-lactone. The stereochemistry of the final product would be influenced by the chirality of the starting epoxide.

Strategic Use in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of complex natural products and key pharmaceutical intermediates. ontosight.airesearchgate.netmdpi.com Its ability to introduce a chiral center with a reactive handle (the hydroxyl group resulting from ring-opening) makes it a powerful tool for building intricate molecular architectures. researchgate.net

In natural product synthesis, fragments derived from this compound can be incorporated into larger molecules. For instance, the polypropionate natural products, which feature alternating methyl and hydroxyl groups, can be synthesized using epoxides as key building blocks. mdpi.com The regioselective ring-opening of chiral epoxides with organoaluminum reagents or other methylating agents is a key step in constructing the characteristic polypropionate backbone. mdpi.com

In the pharmaceutical industry, chiral intermediates are essential for the synthesis of single-enantiomer drugs. Chiral alcohols, diols, and amino alcohols derived from this compound are valuable precursors for various active pharmaceutical ingredients (APIs). researchgate.netrsc.org For example, β-amino alcohols are a common structural motif in β-blocker medications. rsc.org The enantioselective synthesis of such compounds can be achieved through the aminolysis of chiral epoxides like this compound. researchgate.netrsc.org

| Target Molecule Class | Key Reaction with this compound | Example of Resulting Structural Motif |

| Polyketide Natural Products | Regioselective ring-opening with organometallic reagents | syn- or anti-1,3-diols |

| β-Blockers | Aminolysis (ring-opening with an amine) | 1-Aryloxy-3-amino-2-propanol core (analog) |

| Antifungal Agents | Ring-opening with various nucleophiles | Chiral polyol fragments |

Catalytic Applications and Role of this compound

This compound, a chiral epoxide, serves as a valuable building block in various catalytic transformations, enabling the synthesis of complex and stereochemically defined molecules. Its utility spans across organocatalysis, transition-metal catalysis, and biocatalysis, where it acts as a key substrate for creating chiral products.

Advanced Spectroscopic, Chiroptical, and Computational Characterization of R 1,2 Epoxydecane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the assignment of stereochemistry in chiral compounds like (R)-1,2-Epoxydecane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR, the protons of the oxirane ring in this compound are diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts and coupling constants. The methine proton (H-2) and the two methylene (B1212753) protons (H-1a and H-1b) form an AMX spin system. The chemical shifts (δ) for these protons typically appear in the range of 2.5-3.0 ppm. The coupling constants between them, specifically the geminal coupling (J_gem), cis-vicinal coupling (J_cis), and trans-vicinal coupling (J_trans), are diagnostic for the epoxide ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The two carbon atoms of the epoxide ring in this compound are expected to have characteristic shifts in the range of 45-55 ppm.

To determine the enantiomeric purity and assign the absolute configuration using NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. These agents react with or form complexes with the enantiomers of 1,2-epoxydecane (B1346635) to create diastereomeric species that can be distinguished by NMR. For instance, reaction with a chiral acid can form diastereomeric esters, leading to separate signals for the (R) and (S) enantiomers in the NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for the Oxirane Moiety in a Terminal Epoxide

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1a (cis to alkyl chain) | ~2.75 | dd | J_gem ≈ 5.5, J_cis ≈ 4.0 |

| H-1b (trans to alkyl chain) | ~2.90 | dd | J_gem ≈ 5.5, J_trans ≈ 2.5 |

| H-2 | ~3.10 | m | - |

| C-1 | ~47.2 | - | - |

| C-2 | ~52.4 | - | - |

Note: The exact chemical shifts and coupling constants for this compound can vary based on the solvent and concentration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since VCD spectra are sensitive to the three-dimensional arrangement of atoms, the experimental VCD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration. For this compound, the vibrational modes associated with the chiral center and the oxirane ring, such as C-H and C-O stretching and bending modes, will exhibit VCD signals. By comparing the experimental VCD spectrum with the theoretical spectrum calculated for the (R)-enantiomer, the absolute configuration can be unambiguously assigned.

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The epoxide chromophore in this compound has electronic transitions that can become ECD active. While the oxirane ring itself is a weak chromophore, its transitions can be perturbed by the chiral environment, leading to a measurable ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter.

The combination of VCD and ECD provides complementary information and a high degree of confidence in the assignment of the absolute configuration of this compound.

X-ray Crystallography of Crystalline Derivatives for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction.

To overcome this limitation, the epoxide can be converted into a crystalline derivative. This is typically achieved by reacting the epoxide with a suitable reagent to introduce functionalities that promote crystallization, such as aromatic groups that facilitate π-π stacking interactions in the crystal lattice. A common strategy is the ring-opening of the epoxide with a nucleophile, for example, a substituted phenol (B47542) or a carboxylic acid, to form a solid ether-alcohol or ester-alcohol derivative.

For instance, the reaction of this compound with a heavy-atom-containing nucleophile (e.g., a p-bromobenzoate) can yield a crystalline derivative. The presence of the heavy atom (bromine) also facilitates the determination of the absolute configuration using anomalous dispersion methods. Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise atomic coordinates, bond lengths, and bond angles, unequivocally establishing the relative and absolute stereochemistry of the parent epoxide.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies and providing deeper insights into the structure, properties, and reactivity of molecules like this compound.

Conformational Analysis and Energy Landscapes of this compound

DFT calculations can be used to perform a systematic conformational search to identify the low-energy conformers of this compound. By calculating the relative energies of these conformers, a potential energy surface can be constructed. This analysis often reveals that only a few conformers are significantly populated at room temperature, and these are the ones that primarily determine the molecule's spectroscopic and chiroptical properties.

Theoretical Prediction of Spectroscopic Properties

A significant advantage of DFT is its ability to predict various spectroscopic properties with reasonable accuracy. For this compound, DFT calculations can be used to compute:

NMR chemical shifts and coupling constants: These calculations can aid in the assignment of complex NMR spectra.

VCD and ECD spectra: As mentioned earlier, the comparison between theoretically predicted and experimentally measured VCD and ECD spectra is a powerful method for determining the absolute configuration. DFT calculations are essential for this approach.

The accuracy of these predictions depends on the chosen functional and basis set. The calculated spectra for the most stable conformers are typically Boltzmann-averaged to generate a final theoretical spectrum for comparison with experimental data.

Table 2: Example of DFT-Calculated vs. Experimental VCD Data for a Chiral Epoxide

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental Sign | Calculated Frequency (cm⁻¹) | Calculated Sign |

| C-H stretch | 2960 | + | 2965 | + |

| C-H stretch | 2925 | - | 2930 | - |

| CH₂ bend | 1460 | + | 1465 | + |

| C-O stretch | 1250 | - | 1255 | - |

Elucidation of Reaction Pathways and Transition States for this compound Transformations

DFT can be employed to model the reaction mechanisms of this compound transformations, such as nucleophilic ring-opening reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

This allows for the investigation of:

Regioselectivity: In the case of unsymmetrical epoxides like this compound, DFT can predict whether a nucleophile will preferentially attack the more substituted (C-2) or less substituted (C-1) carbon atom under different reaction conditions (e.g., acidic vs. basic).

Stereoselectivity: The calculations can elucidate the stereochemical outcome of a reaction, for instance, whether a ring-opening proceeds with inversion or retention of configuration at the attacked stereocenter.

Activation Barriers: The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics.

These computational studies provide a molecular-level understanding of the factors controlling the reactivity of this compound, which is invaluable for designing and optimizing synthetic routes involving this chiral building block.

Perspectives and Future Research Directions for R 1,2 Epoxydecane

Emerging Synthetic Methodologies for Enhanced Enantioselectivity and Efficiency

In the quest for more sustainable options, iron-based catalysts are also being actively investigated. While initial results with some iron catalysts have shown only modest enantioselectivity for terminal alkenes, current research is focused on designing improved chiral ligands to boost their performance. rsc.org Another highly effective method for producing enantioenriched (R)-1,2-Epoxydecane is through the hydrolytic kinetic resolution (HKR) of a racemic mixture. This process, which uses a chiral (salen)Co(III) catalyst, is particularly appealing due to its use of water as a reagent and the requirement for only low catalyst loadings. acs.orgacs.org

| Catalyst System | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Nitro-salalen Ti-catalyst | 1-Decene (B1663960) | Hydrogen Peroxide | 90 | 94 | 0.1 |

| Berkessel-Katsuki catalyst (Ti-salalen complex) | 1-Decene | Hydrogen Peroxide | High | >95 | 1-2 |

| Chiral (salen)Co(III) catalyst (HKR) | Racemic 1,2-Epoxydecane (B1346635) | Water | High | >99 | <0.5-2.0 |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The inherent ring strain of epoxides makes them highly reactive intermediates that can participate in a wide range of chemical transformations. mdpi.comnih.gov While traditional epoxide chemistry is dominated by nucleophilic ring-opening reactions, current research is actively uncovering novel and unconventional reactivity patterns. baranlab.org The field of organocatalysis, for example, has unlocked new pathways for the asymmetric transformation of epoxides, including direct nucleophilic attacks, base-catalyzed β-eliminations, and Brønsted acid-catalyzed 1,2-rearrangements. researchgate.net A notable example is the Meinwald rearrangement of tetrasubstituted epoxides, which, when catalyzed by chiral Brønsted acids, can yield chiral ketones featuring α-all-carbon quaternary stereocenters. acs.org

Cobalt-catalyzed reactions have also revealed unique reactivity. In one surprising discovery, a cobalt catalyst was found to facilitate a two-carbon homologation of an epoxide into a homoallylic alcohol, a transformation that proceeds with retention of the original stereochemistry, rather than the expected ring expansion. acs.org The study of highly reactive species such as oxiranyl anions, radicals, and carbenoids also offers exciting opportunities for discovering new transformations. baranlab.org These species can behave as nucleophiles, electrophiles, or exhibit carbenoid-like reactivity, opening the door to synthetic possibilities far beyond the well-established SN2-type reactions. baranlab.orgresearchgate.net Furthermore, the use of dual catalytic systems, such as a combination of vitamin B12 and a nickel catalyst, has enabled the highly regioselective cross-electrophile coupling of epoxides with aryl halides to produce linear alcohols. nih.gov

| Reaction Type | Catalyst/Reagent | Product Type | Key Feature |

|---|---|---|---|

| Meinwald Rearrangement | Chiral Brønsted Acids | Chiral Ketones | Forms α-all-carbon quaternary stereocenters. acs.org |

| Epoxide Homologation | Cobalt Catalyst / Dimethylsulfoxonium methylide | Homoallylic Alcohols | Two-carbon homologation with retention of stereochemistry. acs.org |

| Cross-Electrophile Coupling | Vitamin B12/Ni dual-catalyst | Linear Alcohols | Highly regioselective ring-opening with aryl halides. nih.gov |

| Vinylogous Ring Opening | N-Heterocyclic Carbene (NHC) | Fluoro Allylic Alcohols | Control of distal stereocenters. acs.org |

Expansion of Synthetic Applications in Emerging Fields

This compound and other chiral epoxides are highly prized as versatile building blocks across several scientific fields due to their adaptable reactivity. mdpi.comontosight.ai In the realm of medicinal chemistry, these chiral epoxides are indispensable intermediates for the synthesis of complex, biologically active molecules, including potent anticancer drugs. atlasofscience.org They also play a crucial role in the development of modern agrochemicals. researchgate.net The enantioselective synthesis of valuable hydroxy fatty acids and fatty γ-lactones can be accomplished through organocatalyzed reactions that begin with aldehydes and this compound. impurity.com

In the field of materials science, epoxides are foundational to the production of a wide range of polymers. These include epoxy resins, which are widely used in high-performance coatings, adhesives, and composite materials. ontosight.aiontosight.ai There is also active research into the creation of novel polymers derived from epoxidized vegetable oils and other bio-based feedstocks. For instance, 1,2-epoxydecane has been successfully polymerized using a modified methylaluminoxane (B55162) (MMAO) catalyst to create high-molecular-weight polyethers. ualberta.ca It has also found application in the synthesis of aliphatic polycarbonates. upc.edu Moreover, chiral epoxides serve as important precursors in the field of asymmetric catalysis, where they enable the synthesis of other enantiomerically pure compounds. atlasofscience.orgmdpi.com

Development of Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to achieve widespread industrial relevance, the development of sustainable and scalable production methods is paramount. A critical element of sustainability is the utilization of environmentally benign oxidants like aqueous hydrogen peroxide, which advantageously produces only water as a byproduct. nih.govprinceton.edu Catalytic systems based on titanium salalen and iron complexes are being specifically designed to operate efficiently with H2O2. nih.govrsc.orgprinceton.edu The use of inexpensive and earth-abundant metals, such as iron, represents a major objective for achieving sustainable catalysis. rsc.org

Scalability is another essential consideration. Processes such as hydrolytic kinetic resolution (HKR) with a recyclable cobalt-salen catalyst show great promise for large-scale synthesis, as they can be conducted with low catalyst loadings and without the need for additional solvents. acs.org However, significant challenges in scaling up, such as the efficient isolation of the product from aqueous media, must be overcome. For example, in the Sharpless asymmetric epoxidation process, the high water solubility of certain chiral epoxides can lead to substantial product loss during the aqueous workup phase, highlighting the need for alternative, scalable purification techniques. acs.org

Chemo-enzymatic routes, which synergistically combine chemical steps with biocatalytic transformations using enzymes like epoxide hydrolases, provide a green and efficient pathway to chiral epoxides from renewable starting materials. researchgate.netmdpi.com These enzymatic resolutions are often highly enantioselective and have been successfully implemented on an industrial scale. researchgate.net The development of one-pot synthesis procedures, which minimize the number of separate reaction and purification steps, also contributes significantly to creating more scalable and economically viable processes. ualberta.ca

| Method | Key Features | Advantages for Scalability & Sustainability |

|---|---|---|

| Titanium Salalen Catalysis | Uses H2O2 oxidant, low catalyst loading. nih.govnih.gov | Sustainable (water byproduct), efficient. |

| Iron Catalysis | Uses earth-abundant metal, H2O2 oxidant. rsc.orgprinceton.edu | Potentially lower cost and environmental impact. |

| Hydrolytic Kinetic Resolution (HKR) | Recyclable catalyst, uses water as reagent, no added solvent. acs.org | High atom economy, reduced waste, catalyst can be reused. |

| Chemo-enzymatic Synthesis | Uses enzymes, often from renewable sources. researchgate.netmdpi.com | High enantioselectivity, mild reaction conditions, green. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the discovery and optimization of synthetic routes for compounds such as this compound. ijsetpub.com ML algorithms have the capacity to analyze immense datasets of chemical reactions to predict outcomes, identify optimal reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgresearchgate.net Specifically for epoxidation reactions, ML models can be trained to predict the precise site of epoxidation on a molecule and differentiate it from other potential oxidation sites with a high degree of accuracy. acs.org This predictive capability can guide chemists in strategically modifying substrates to achieve the desired reactivity. acs.org

AI can also significantly accelerate the optimization of reaction conditions, including parameters like temperature, solvent, and catalyst selection, by identifying complex patterns that may not be readily apparent to human researchers. researchgate.net For instance, Bayesian optimization has been successfully employed to direct automated chemistry robots in exploring vast reaction spaces and uncovering new reactivity. nih.gov In the domain of catalysis, computational tools and ML are being used to design and screen catalysts for enhanced enantioselectivity. researchgate.netrug.nl By modeling the intricate interactions between the catalyst, substrate, and reagents, scientists can predict which catalyst variants will most effectively favor the formation of the desired (R)-enantiomer. rug.nlbeilstein-journals.org

Despite their power, the performance of these models is heavily reliant on the quality and quantity of the training data, as well as the descriptors used to represent the molecules and reactions. rsc.orgresearchgate.net Future advancements in this field will likely focus on the creation of more sophisticated models and their seamless integration with automated robotic platforms, ultimately leading to the development of autonomous systems for chemical synthesis and discovery. ijsetpub.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing polycarbonates via (R)-1,2-Epoxydecane copolymerization with CO₂?

- Methodological Answer : The Al-amino-tris(phenolate)/PPNCl catalytic system under 45–60°C and 80 bar CO₂ pressure achieves high epoxide conversion (52–97%) and polycarbonate selectivity (77–95%). Lower temperatures (45°C) favor polycarbonate formation by reducing cyclic carbonate side products. Reaction time and steric hindrance (chain length) critically influence selectivity and conversion .

- Key Parameters : Temperature (45–60°C), CO₂ pressure (80 bar), catalyst ratio, and epoxide chain length.

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry to confirm enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can identify stereospecific carbon environments. Cross-reference with IUPAC-standardized data (e.g., NIST Chemistry WebBook) for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), ensure ventilation, and avoid skin/eye contact. In case of exposure, rinse thoroughly with water (15+ minutes for eyes). Store in sealed containers away from oxidizers. Steric hindrance in long-chain epoxides may reduce volatility but increases flammability risks; monitor solubility in catalytic systems to prevent phase separation .

Advanced Research Questions

Q. How do steric and electronic effects influence the copolymerization selectivity of this compound with CO₂?

- Methodological Answer : Longer alkyl chains (e.g., C10 in this compound vs. C6–C12 analogs) enhance polycarbonate selectivity (up to 95%) by impeding intramolecular ring closure to cyclic carbonates. Steric hindrance also slows epoxide coordination to the Al catalyst, requiring adjusted reaction times. Computational modeling (DFT) can map transition states to optimize ligand design .

- Data Contradiction Note : While longer chains improve selectivity, they reduce conversion rates (e.g., 52% for C12 epoxides) due to poor catalyst solubility. This trade-off necessitates balancing chain length and catalyst compatibility .

Q. What statistical approaches are effective for optimizing microwave-assisted synthesis of polyethers from this compound?

- Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken Design (BBD) efficiently optimizes variables (time, temperature, solvent ratio). For example, microwave heating at 75–100°C for 7–10 minutes with a 3:5 mL·mmol solvent ratio maximizes ring-opening polymerization yield. ANOVA analysis identifies significant factors (e.g., temperature contributes 68% variance) .

- Validation : Replicate center points in BBD to ensure model robustness; use FT-IR and GPC to confirm polymer structure and molecular weight.

Q. How can researchers resolve contradictions between experimental Tg values and theoretical predictions for this compound-derived elastomers?

- Methodological Answer : Experimental Tg values (−19 to −14°C) for cross-linked polycarbonates contradict predictions based on Mw alone. Use Dynamic Mechanical Analysis (DMA) to assess rubbery plateau behavior and chain entanglement. Compare with low-crystallinity rubbers (e.g., HBNR, EVM) to contextualize elasticity mechanisms. Adjust curing agents (e.g., peroxide ratios) to fine-tune cross-link density .

Q. What strategies mitigate hazards during large-scale synthesis of this compound without compromising reaction efficiency?

- Methodological Answer : Implement flow chemistry to reduce batch size risks while maintaining high throughput. Use in-line FT-IR for real-time monitoring of epoxide conversion. Solvent selection (e.g., toluene over THF) improves flammability profiles. Pilot-scale testing with DSC/TGA ensures thermal stability under scaled conditions .

Data Analysis & Reporting

Q. How should researchers structure datasets for publications involving this compound copolymerization?

- Guidelines :

- Raw Data : Include conversion rates (GC/MS), selectivity ratios (NMR integration), and thermal properties (DSC/TGA) in appendices.

- Processed Data : Highlight key trends (e.g., chain length vs. selectivity) in main figures. Use error bars to denote standard deviations from triplicate runs.

- Ethical Reporting : Disclose catalyst sources, purity grades, and conflicting data (e.g., low C12 conversion) to ensure reproducibility .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound applications?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.